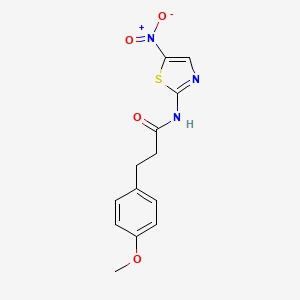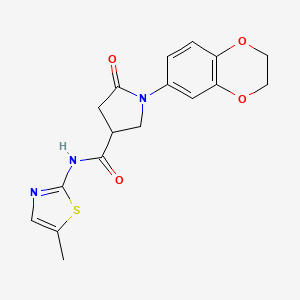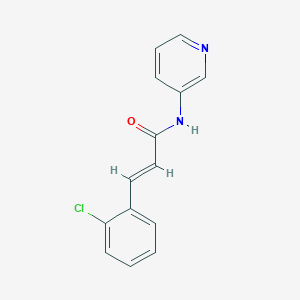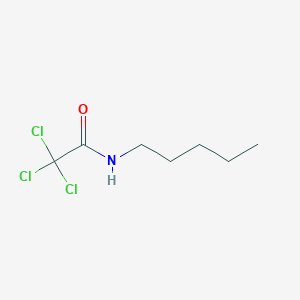![molecular formula C19H22ClN5O2S B11015676 4-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide](/img/structure/B11015676.png)
4-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound features a complex structure, combining a piperazine ring, a cyclopropyl-thiadiazole moiety, and a ketone group.
- Piperazine is a common structural motif found in various biologically active compounds, including antihistamines, antiparasitic agents, and antiviral drugs .
- The incorporation of piperazine into molecules often enhances their pharmacokinetic properties.
Preparation Methods
- The synthesis of this compound involves a three-step protocol.
- Unfortunately, specific synthetic routes and reaction conditions for this exact compound are not readily available in the literature. similar derivatives with piperazine moieties have been prepared via Mannich reactions .
- Industrial production methods would likely involve scale-up of the synthetic process, optimization, and purification.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific reaction type, but typical reagents for piperazine-containing compounds include acids, bases, and oxidizing agents.
- Major products formed would vary based on the reaction conditions and substituents present.
Scientific Research Applications
Chemistry: Investigating the reactivity of this compound and its derivatives could lead to novel reactions or functionalization strategies.
Biology: Piperazine derivatives have been explored for their potential as antiparasitic, antibacterial, and antiviral agents.
Medicine: Understanding the pharmacological properties and potential therapeutic applications.
Industry: Developing new materials or catalysts based on this scaffold.
Mechanism of Action
- Unfortunately, specific information about the mechanism of action for this compound is not readily available.
- Further research would be needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- While I couldn’t find direct analogs of this exact compound, similar piperazine-containing derivatives exist.
- For instance, compounds like 6-((3-(4-(2-chlorophenyl)piperazin-1-yl)propyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione hydrochloride and (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone share some structural features .
- The uniqueness of our compound lies in its specific combination of substituents and functional groups.
Properties
Molecular Formula |
C19H22ClN5O2S |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C19H22ClN5O2S/c20-14-2-1-3-15(12-14)24-8-10-25(11-9-24)17(27)7-6-16(26)21-19-23-22-18(28-19)13-4-5-13/h1-3,12-13H,4-11H2,(H,21,23,26) |
InChI Key |
ZTSLPFGWVUKWHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11015595.png)

![(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2,3-diphenylprop-2-enamide](/img/structure/B11015600.png)

![4-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11015610.png)
![6-(furan-2-yl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B11015612.png)
![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide](/img/structure/B11015620.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B11015627.png)
![2-[(4-benzylpiperidin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11015630.png)
![2-(2-methoxyethyl)-1-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11015631.png)
![N-[2-(butan-2-yl)phenyl]-2,2-dichloroacetamide](/img/structure/B11015646.png)
![3-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B11015652.png)


